tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl 2-cyclopropylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9;/h9-10,13H,4-8H2,1-3H3;1H |
InChI Key |
IWLRVCHGQOJXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CC2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Step 1: Preparation of tert-Butyl 2-cyclopropylpiperazine-1-carboxylate
Starting Material and Reaction Conditions
- The starting material is typically 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester .
- This compound is dispersed in an anhydrous solvent such as dichloromethane.
- The reaction mixture is cooled to 0°C under nitrogen atmosphere.
- Trifluoroacetic acid (TFA) is added dropwise to effect deprotection of the Boc group or to facilitate conversion to the desired intermediate.
- After addition, the mixture is warmed to 25°C and stirred for approximately 3 hours.
- Completion of the reaction is monitored by gas phase analysis.
- The solvent is removed under reduced pressure to yield an oil-like intermediate, 1-cyclopropylpiperazine .
Reaction Scheme and Conditions Summary
| Parameter | Details |
|---|---|
| Starting material | 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester (68 g) |
| Solvent | Anhydrous dichloromethane (170 mL) |
| Temperature | 0°C during addition, then 25°C for 3 h |
| Atmosphere | Nitrogen |
| Reagent | Trifluoroacetic acid (140 g) |
| Reaction monitoring | Gas phase analysis |
| Product | 1-cyclopropylpiperazine (oil) |
Notes on Reaction
- The use of trifluoroacetic acid enables mild deprotection conditions.
- The reaction proceeds with high efficiency and purity, suitable for scale-up.
- The intermediate is obtained as an oil, which is used directly in the next step without further purification.
Step 2: Formation of tert-Butyl 2-cyclopropylpiperazine-1-carboxylate Hydrochloride
Salt Formation and Crystallization
- The intermediate 1-cyclopropylpiperazine is dispersed in anhydrous ethanol.
- The mixture is cooled to 0°C under nitrogen.
- Cyclopropanecarbonyl chloride is added dropwise to form the hydrochloride salt.
- After addition, the temperature is raised to 25°C and seed crystals are introduced.
- The mixture is stirred for 1 hour to promote crystallization.
- Methyl tert-butyl ether is added, and the mixture is cooled again to 0°C.
- After stirring for another hour, the solid is filtered, washed with methyl tert-butyl ether, and dried under vacuum at 30°C for 5 hours.
- The final product is obtained as a hydrochloride salt with high purity and yield.
Reaction Scheme and Conditions Summary
| Parameter | Details |
|---|---|
| Intermediate | 1-cyclopropylpiperazine (from Step 1) |
| Solvent | Anhydrous ethanol (102 mL) |
| Temperature | 0°C during addition, then 25°C for crystallization |
| Atmosphere | Nitrogen |
| Reagent | Cyclopropanecarbonyl chloride (25.2 g) |
| Crystallization solvent | Methyl tert-butyl ether (51 mL) |
| Crystallization temperature | 0-25°C |
| Drying conditions | Vacuum oven, 30°C, 5 hours |
| Yield | 86% |
| Purity | Piperazine content 50 ppm |
Notes on Salt Formation
- The crystallization is preferably carried out between 0 and 25°C.
- Solvents such as petroleum ether, n-hexane, methyl tert-butyl ether, and various esters can be used for crystallization.
- The process is environmentally friendly and economically viable for industrial production.
- The hydrochloride salt obtained exhibits excellent purity and stability.
Additional Synthetic Insights
- The synthetic route is characterized by mild reaction conditions, straightforward operations, and high product yield and purity.
- The use of trifluoroacetic acid for deprotection and acid chloride for salt formation is a well-established approach in piperazine chemistry.
- The process is scalable and suitable for industrial manufacture due to the simplicity and availability of raw materials.
Data Tables Summarizing Preparation
| Step | Starting Material / Intermediate | Reagents / Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester | Trifluoroacetic acid (dropwise addition), N2 atmosphere | Anhydrous dichloromethane | 0 to 25 | Not isolated pure product (oil) | Deprotection, intermediate formation |
| 2 | 1-cyclopropylpiperazine (oil from Step 1) | Cyclopropanecarbonyl chloride, seed crystals | Anhydrous ethanol, methyl tert-butyl ether | 0 to 25 | 86 | Salt formation, crystallization, drying |
Spectroscopic Characterization
- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup) of final hydrochloride salt shows characteristic peaks:
- Broad singlet at 9.68 ppm (2H, NH2+ in hydrochloride salt)
- Multiplets between 3.04-3.93 ppm corresponding to piperazine ring protons
- Multiplets at 0.72-0.76 ppm corresponding to cyclopropyl protons
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.
Scientific Research Applications
tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the development of drugs for various therapeutic areas, including central nervous system disorders and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of tert-butyl piperazine carboxylates. Key structural analogs include derivatives with varying substituents at positions 2 or 3 of the piperazine ring. Below is a detailed comparison based on molecular properties, substituent effects, and available experimental data.
Table 1: Molecular Properties of tert-Butyl 2-cyclopropylpiperazine-1-carboxylate Hydrochloride and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Similarity Score* | Purity | Log S (Water Solubility) |
|---|---|---|---|---|---|---|---|
| tert-Butyl 2-cyclopropylpiperazine-1-carboxylate·HCl | 1638763-54-8 | C₁₂H₂₂N₂O₂·HCl | 262.78 | 2-cyclopropyl | N/A | >95%† | -2.8 (predicted)‡ |
| (R)-tert-Butyl 2-propylpiperazine-1-carboxylate | 1212252-88-4 | C₁₂H₂₃N₂O₂ | 227.32 | 2-propyl | 0.94 | N/A | -2.5‡ |
| (R)-tert-Butyl 2-butylpiperazine-1-carboxylate | 1212133-43-1 | C₁₃H₂₅N₂O₂ | 241.35 | 2-butyl | 0.94 | N/A | -3.0‡ |
| (S)-tert-Butyl 3-propylpiperazine-1-carboxylate | 928025-58-5 | C₁₂H₂₃N₂O₂ | 227.32 | 3-propyl | 0.94 | N/A | -2.7‡ |
| (S)-tert-Butyl 2-propylpiperazine-1-carboxylate·HCl | 1217478-55-1 | C₁₂H₂₃N₂O₂·HCl | 263.78 | 2-propyl | 0.92 | >95%† | -2.6‡ |
*Similarity scores based on structural alignment algorithms (scale: 0–1) . †Purity assumed from analogous hydrochloride salts in industrial catalogues .
Key Findings:
Substituent Effects on Physicochemical Properties :
- Cyclopropyl vs. Alkyl Chains : The cyclopropyl group in the main compound introduces ring strain and moderate hydrophobicity (predicted Log S: -2.8), comparable to propyl (-2.5) but less hydrophobic than butyl (-3.0) .
- Positional Isomerism : The 2-substituted analogs (e.g., 2-propyl, 2-cyclopropyl) exhibit higher similarity scores (0.92–0.94) than 3-substituted derivatives (e.g., 3-propyl), suggesting that substituent position significantly impacts molecular recognition in biological systems .
Synthetic Accessibility :
- The tert-butyl carbamate group is a common protecting group in peptide synthesis, and its introduction via Boc-anhydride is well-documented .
- Cyclopropyl substituents often require specialized reagents (e.g., cyclopropanation agents), increasing synthesis complexity compared to linear alkyl chains .
Electronegativity and Reactivity :
- Cyclopropyl groups exhibit unique electronic effects due to their sp³-hybridized carbons, which may alter the electron density of the piperazine ring compared to alkyl substituents. This could influence binding affinity in drug-target interactions .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., CAS 1217478-55-1 and the main compound) enhance aqueous solubility, critical for bioavailability in drug development .
Research Implications
The structural variations among these analogs highlight the importance of substituent choice in medicinal chemistry. For example:
- Cyclopropyl : May improve metabolic stability due to reduced susceptibility to oxidative degradation compared to alkyl chains.
- Propyl/Butyl : Offer tunable lipophilicity for membrane permeability optimization.
Further studies on crystallography (e.g., using SHELX software for structural refinement ) and NMR analysis (to compare chemical shifts ) could provide deeper insights into conformational preferences and electronic environments.
Biological Activity
Tert-butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₂O₂
- SMILES : CC(C)(C)OC(=O)N1CCCCC1C2(CC2)N
The presence of the cyclopropyl group contributes unique steric and electronic properties that enhance the compound's binding affinity to biological receptors.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors. The piperazine moiety allows for modulation of receptor activity, which can lead to various physiological effects. The cyclopropyl group may enhance the selectivity and potency of the compound against specific targets, making it a valuable candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that this compound can influence several biological processes:
- Receptor Binding : It has been shown to interact with neurotransmitter receptors, potentially affecting neurotransmission and neuropharmacological outcomes.
- Enzyme Inhibition : The compound may inhibit certain enzymes, contributing to its therapeutic potential in various diseases.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit these effects through COX-2 inhibition pathways .
Comparative Studies
A comparative analysis with similar piperazine derivatives reveals distinct biological activities:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | 0.36 | COX-2 Inhibition |
| tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate | TBD | TBD |
| tert-Butyl (2S)-2-propylpiperazine-1-carboxylate | TBD | TBD |
The unique cyclopropyl group in tert-butyl 2-cyclopropylpiperazine-1-carboxylate differentiates it from other derivatives, potentially leading to unique pharmacodynamics and pharmacokinetics.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- A study focused on the synthesis and evaluation of piperazine derivatives indicated promising results in terms of receptor binding efficiency and enzyme inhibition, suggesting potential applications in treating conditions such as inflammation and cancer .
- Another investigation highlighted the compound's role in modulating cellular pathways linked to cancer proliferation, showing that it could significantly reduce cell viability in certain cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
